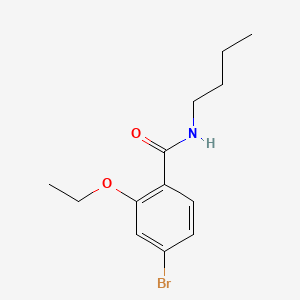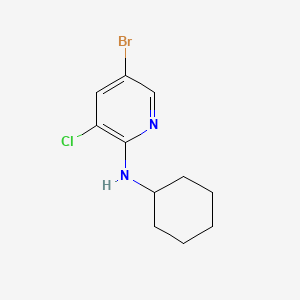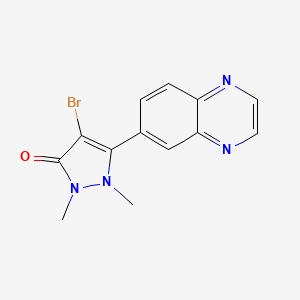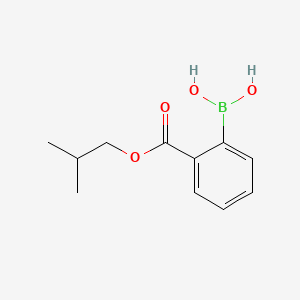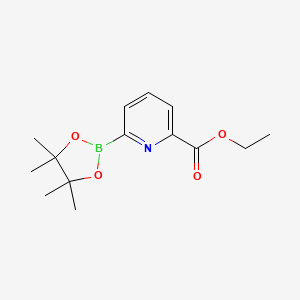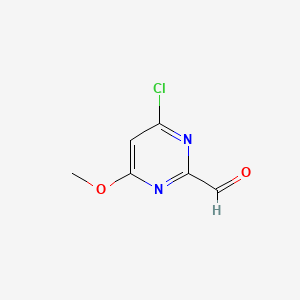
METHYL 5-CHLORO-2-METHOXY-D3-BENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 5-chloro-2-methoxy-d3-benzoate is a chemical compound with the molecular formula C9H6D3ClO3 . It has a molecular weight of 203.64 . The compound is also known by its IUPAC name, methyl 5-chloro-2-(trideuteriomethoxy)benzoate .
Molecular Structure Analysis
The molecular structure of Methyl 5-chloro-2-methoxy-d3-benzoate consists of a benzene ring substituted with a chloro group at the 5th position and a methoxy group at the 2nd position . The methoxy group is labeled with deuterium (D3), a stable isotope of hydrogen .Physical And Chemical Properties Analysis
Methyl 5-chloro-2-methoxy-d3-benzoate has a boiling point of 237.5±0.0 °C at 760 mmHg and a density of 1.2±0.1 g/cm3 . It is recommended to be stored at -20°C .Safety and Hazards
The safety data sheet for a similar compound, Methyl benzoate, indicates that it is a combustible liquid and harmful if swallowed . It is also harmful to aquatic life . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, washing skin thoroughly after handling, and avoiding release to the environment .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for METHYL 5-CHLORO-2-METHOXY-D3-BENZOATE involves the conversion of starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Methyl 3-nitrobenzoate", "Thionyl chloride", "Methanol", "Sodium methoxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Magnesium", "Diethyl ether", "Chloroform", "Methanol-d4" ], "Reaction": [ "Methyl 3-nitrobenzoate is treated with thionyl chloride and methanol to form methyl 5-chloro-2-methoxybenzoate.", "Methyl 5-chloro-2-methoxybenzoate is then treated with sodium methoxide in methanol-d4 to form methyl 5-chloro-2-methoxy-D3-benzoate.", "Methyl 5-chloro-2-methoxy-D3-benzoate is then treated with hydrochloric acid to remove the methyl ester protecting group and form the target compound, METHYL 5-CHLORO-2-METHOXY-D3-BENZOATE.", "The product is purified by washing with sodium bicarbonate, sodium chloride, and drying over magnesium, followed by extraction with chloroform." ] } | |
CAS-Nummer |
1219803-33-4 |
Produktname |
METHYL 5-CHLORO-2-METHOXY-D3-BENZOATE |
Molekularformel |
C9H9ClO3 |
Molekulargewicht |
203.636 |
IUPAC-Name |
methyl 5-chloro-2-(trideuteriomethoxy)benzoate |
InChI |
InChI=1S/C9H9ClO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3/i1D3 |
InChI-Schlüssel |
HPTHYBXMNNGQEF-FIBGUPNXSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)OC |
Synonyme |
METHYL 5-CHLORO-2-METHOXY-D3-BENZOATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B567158.png)

![tert-Butyl 4-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate](/img/structure/B567160.png)
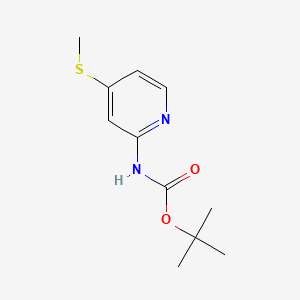
![Thieno[3,2-D]pyrimidine-7-carbaldehyde](/img/structure/B567164.png)

